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Compound of Interest

Compound Name: (+)-Neomenthol

Cat. No.: B3023413 Get Quote

This guide provides an in-depth look at the spectroscopic data for (+)-Neomenthol, a naturally

occurring monoterpenoid. The information is tailored for researchers, scientists, and

professionals in drug development, offering key data and methodologies for the

characterization of this compound. (+)-Neomenthol, with the IUPAC name (1S,2S,5R)-5-

methyl-2-(propan-2-yl)cyclohexan-1-ol, is a diastereomer of the more common menthol.[1]

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for (+)-Neomenthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR data for (+)-Neomenthol were acquired in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1][2]

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the

hydrogen atoms in the molecule.
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Chemical Shift (δ) ppm Multiplicity Assignment

4.105 d H-1 (CH-OH)

1.836 m H-8 (CH-isopropyl)

1.693 m H-2, H-6a, H-5

1.525 m H-7 (CH-isopropyl)

1.269 m H-3a, H-6e

1.088 m H-3e

0.958 d CH₃ (isopropyl)

0.921 d CH₃ (isopropyl)

0.873 d CH₃-C5

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession

bmse000498 and ChemicalBook.[2][3]

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms.
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Chemical Shift (δ) ppm Assignment

67.725 (67.57) C-1 (CH-OH)

47.919 (47.88) C-2

42.557 (42.50) C-6

35.050 (34.99) C-4

29.184 (29.05) C-7 (CH-isopropyl)

25.836 (25.72) C-5

24.184 (24.09) C-3

22.352 (22.28) C-10 (CH₃-C5)

21.182 (21.10) CH₃ (isopropyl)

20.706 (20.64) CH₃ (isopropyl)

Data sourced from BMRB (bmse000498) and a study on the reduction of menthone.[2][4]

Values in parentheses are from the latter source for comparison.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of (+)-Neomenthol is characterized by the presence of a hydroxyl group and alkane C-H

bonds.

Frequency (cm⁻¹) Intensity Assignment

~3300-3400 Strong, Broad O-H stretch (alcohol)

~2850-2960 Strong C-H stretch (alkane)

~1450-1470 Medium C-H bend (methylene/methyl)

~1370-1385 Medium C-H bend (gem-dimethyl)

~1030-1080 Strong
C-O stretch (secondary

alcohol)
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Assignments are based on typical IR frequencies for alcohols and alkanes and are consistent

with spectra available for menthol isomers.[5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and formula. For (+)-Neomenthol
(C₁₀H₂₀O), the molecular weight is 156.27 g/mol .[1]

Electron Ionization (EI-MS)

m/z Relative Intensity Assignment/Fragment

156 Low [M]⁺ (Molecular Ion)

141 Moderate [M - CH₃]⁺

138 Moderate [M - H₂O]⁺

123 Moderate [M - H₂O - CH₃]⁺

95 High [M - H₂O - C₃H₇]⁺ or [C₇H₁₁]⁺

81 High [C₆H₉]⁺

71 High
[C₅H₁₁]⁺ or fragmentation of

the cyclohexane ring

55 High [C₄H₇]⁺

43 Base Peak [C₃H₇]⁺ (isopropyl cation)

Fragmentation pattern is predicted based on typical EI-MS behavior of cyclic alcohols and data

available from spectral databases.[1]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific results.

NMR Spectroscopy Protocol
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A sample of (+)-Neomenthol is dissolved in deuterated chloroform (CDCl₃) to a concentration

of approximately 50 mM.[7] Tetramethylsilane (TMS) is added as an internal reference (0 ppm).

The spectra are recorded on a 400 or 500 MHz NMR spectrometer at a constant temperature

of 298K (25°C).[2][8] For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-

decoupled sequence is typically employed to simplify the spectrum.[8]

IR Spectroscopy Protocol
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

[9] For a liquid sample like (+)-Neomenthol, the simplest method is to place a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates (salt plates) to

create a thin film.[10] The spectrum is then recorded over a range of 4000 to 400 cm⁻¹.[9]

Mass Spectrometry Protocol
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for volatile

terpenoids like (+)-Neomenthol.[11]

Sample Preparation: The sample is dissolved in a volatile organic solvent such as hexane or

ethanol.

Gas Chromatography (GC): A small volume (e.g., 1 µL) of the solution is injected into the

GC. A capillary column like a DB-35MS is used.[12] The oven temperature is programmed to

start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to

separate the components of the sample.[8] Helium is typically used as the carrier gas.[12]

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Impact (EI) ionization is commonly used, with a standard energy of

70 eV. The mass analyzer scans a mass range, for example, from 35 to 250 amu, to detect

the molecular ion and its fragments.[12]

Visualization of Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure

compound such as (+)-Neomenthol.
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General Workflow for Spectroscopic Analysis of (+)-Neomenthol
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Caption: Workflow from sample preparation to structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3023413?utm_src=pdf-body-img
https://www.benchchem.com/product/b3023413?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]

3. (+)-NEOMENTHOL(2216-52-6) 1H NMR spectrum [chemicalbook.com]

4. Making sure you're not a bot! [oc-praktikum.de]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. pure.mpg.de [pure.mpg.de]

8. rsc.org [rsc.org]

9. Rapid Screening of Mentha spicata Essential Oil and L-Menthol in Mentha piperita
Essential Oil by ATR-FTIR Spectroscopy Coupled with Multivariate Analyses - PMC
[pmc.ncbi.nlm.nih.gov]

10. (-)-Neomenthol | C10H20O | CID 6566020 - PubChem [pubchem.ncbi.nlm.nih.gov]

11. Developing a Comprehensive Terpenes Analysis Method Using Gas
Chromatography/Mass Spectrometry [labroots.com]

12. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic Analysis of (+)-Neomenthol: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023413#spectroscopic-data-for-neomenthol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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